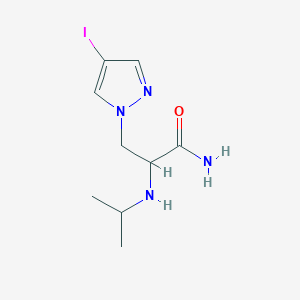
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropropan-2-yl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-chloropropane and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloropropan-2-yl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-4-(trifluoromethyl)benzene.
Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-4-(trifluoromethyl)benzene.
Reduction: Formation of 1-(1-Methylpropan-2-yl)-4-(trifluoromethyl)benzene.
Applications De Recherche Scientifique
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Chloropropan-2-yl)benzene: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less reactive.
1-(1-Chloropropan-2-yl)-3-(trifluoromethyl)benzene: The trifluoromethyl group is positioned differently on the benzene ring, which can affect its reactivity and interactions with other molecules.
1-(1-Chloropropan-2-yl)-2-(trifluoromethyl)benzene: Similar to the previous compound but with the trifluoromethyl group in a different position, leading to different chemical properties.
Uniqueness
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a chlorine atom and a trifluoromethyl group makes it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H10ClF3 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
1-(1-chloropropan-2-yl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-7(6-11)8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 |
Clé InChI |
ZRZJNILQYKHKRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)


![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)






![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
